molecular formula C16H16ClNO2 B11695842 N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide

N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B11695842
M. Wt: 289.75 g/mol
InChI Key: GUKWYSZPKAYUPV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and an ethylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 3-chloroaniline with 4-ethylphenol in the presence of an appropriate acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide
  • N-(3-chlorophenyl)-2-(4-isopropylphenoxy)acetamide
  • N-(3-chlorophenyl)-2-(4-tert-butylphenoxy)acetamide

Comparison: N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C16H16ClNO2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

GUKWYSZPKAYUPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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